

Crystal Structure Validation of N-Cyclopentylcyclohexanamine Hydrobromide

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Compound of Interest

Compound Name: N-Cyclopentylcyclohexanamine
hydrobromide

CAS No.: 1269147-25-2

Cat. No.: B3095854

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Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Drug Development Scientists

Executive Summary

In the development of pharmaceutical intermediates and active ingredients, salt selection is a critical determinant of physicochemical stability. **N-Cyclopentylcyclohexanamine hydrobromide** (N-CPCH[1]·HBr) represents a classic secondary amine salt system where structural validation is paramount to distinguish it from potential polymorphs, solvates, or degradation products.

This guide defines the Single Crystal X-Ray Diffraction (SC-XRD) workflow as the "Product" (the Gold Standard) for validating this compound. We compare its performance and utility against alternative validation methods (Powder Diffraction, NMR) and alternative salt forms (HCl, Free Base). The goal is to provide a self-validating protocol that ensures the structural integrity of the hydrobromide salt, specifically focusing on the critical N–H···Br⁻ hydrogen-bonding networks that govern its stability.

The Product: SC-XRD Validation Protocol

The "Product" in this guide is not just the chemical, but the validated structural dataset derived from Single Crystal X-Ray Diffraction. This is the only method capable of unambiguously determining the absolute stoichiometry, ionization state, and 3D packing arrangement.

2.1 Experimental Workflow

To ensure high-fidelity data, the following protocol must be strictly adhered to. This workflow minimizes common errors such as twinning or solvent loss.

Step 1: Synthesis & Crystallization

- Synthesis: React N-cyclopentylcyclohexanamine (free base) with 48% aqueous HBr in ethanol.
- Crystallization: Use slow evaporation at 4°C.
 - Solvent System: Ethanol:Ethyl Acetate (1:1).
 - Rationale: Ethyl acetate acts as an antisolvent to reduce solubility slowly, promoting defect-free crystal growth.
- Target Crystal Size:
mm (block-like morphology preferred over needles to reduce disorder).

Step 2: Data Acquisition (SC-XRD)

- Temperature: 100 K (Liquid Nitrogen stream).
 - Causality: Low temperature freezes the thermal motion of the flexible cyclopentyl and cyclohexyl rings, significantly improving resolution and reducing the "thermal ellipsoid" size.
- Radiation Source: Mo-K
(

Å).

- Reasoning: Bromine is a heavy absorber. Mo radiation minimizes absorption corrections compared to Cu radiation.

Step 3: Refinement Strategy

- Space Group Determination: Expect monoclinic () or orthorhombic (), common for centrosymmetric amine salts.
- Hydrogen Placement:
 - Carbon-bound H: Place geometrically (riding model).
 - Nitrogen-bound H (Critical): Must be located in the Difference Fourier Map to prove proton transfer (Salt formation vs. Co-crystal).

Comparative Analysis: Product vs. Alternatives

This section objectively compares the SC-XRD Validation of the HBr Salt against alternative analytical techniques and alternative chemical forms.

Comparison 1: Validation Methodologies

Feature	SC-XRD (The Product)	PXRD (Alternative 1)	NMR (Alternative 2)
Primary Output	3D Atomic Coordinates ()	Bulk Phase Fingerprint ()	Molecular Connectivity
Proton Location	Direct Observation (diff. map)	Inferential (lattice changes)	Chemical Shift Inference
Polymorph Detection	Absolute identification	Detects presence, not structure	Cannot detect
Resolution	Atomic (< 0.8 Å)	Bulk Average	Molecular Average
Verdict	Required for FDA/Regulatory filing to prove salt form.	Excellent for batch release testing, not initial structural proof.	Confirms purity but fails to validate solid-state stability.

Comparison 2: Salt Form Stability (HBr vs. HCl)

Why choose the Hydrobromide (HBr) over the Hydrochloride (HCl)?

- Crystallizability:** The Bromide ion () is larger (1.96 Å radius) and "softer" than Chloride (). This often facilitates better packing with bulky organic cations like N-cyclopentylcyclohexanamine, leading to higher quality crystals.
- Hygroscopicity:** HCl salts of secondary amines are notoriously hygroscopic. HBr salts often exhibit lower water uptake, making them more stable for handling during the validation process.
- X-Ray Scattering:** The heavy Bromine atom acts as a "heavy atom" anchor, making the solution of the phase problem in crystallography significantly easier and more reliable.

Validation Framework & Logic

To ensure the structure is correct, the following "Self-Validating System" must be applied. If any check fails, the structure is invalid.

Check A: The Ionization Test

- Requirement: The difference Fourier map must show two electron density peaks near the Nitrogen atom (representing).
- Logic: If only one peak is found, the substance is a free base or a co-crystal, not the intended salt.

Check B: The Disorder Analysis

- Requirement: The cyclopentyl ring often exhibits "envelope" puckering disorder.
- Protocol: If thermal ellipsoids are elongated, apply a disorder model (e.g., PART 1 / PART 2 in SHELXL) to split the ring carbons.
- Threshold:
should not drop by more than 1-2% simply by adding disorder; otherwise, it is overfitting.

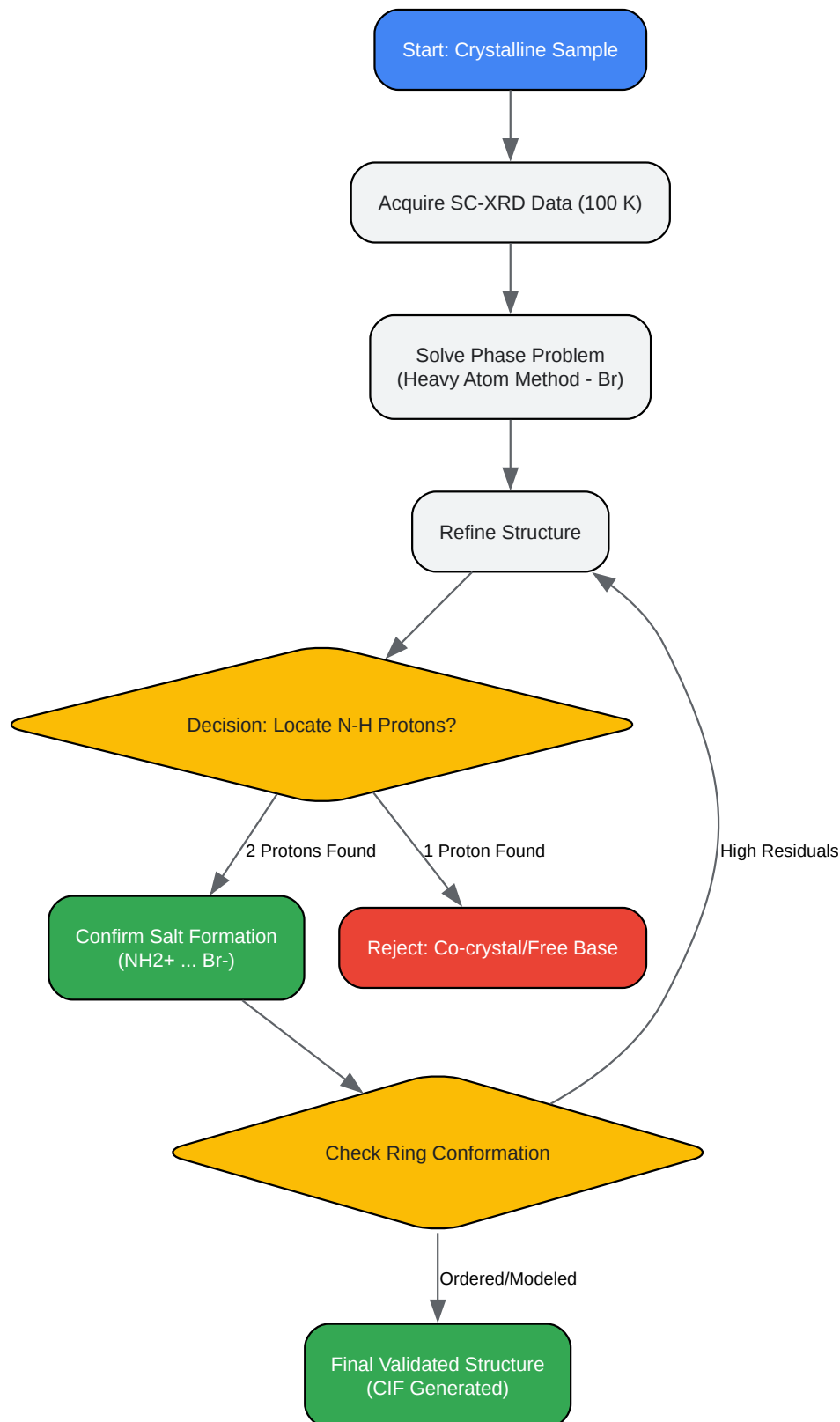
Check C: Interaction Geometry

- Requirement: Valid
hydrogen bonds.
- Metric: Distance
should be
Å. Angle
should be
.

Visualization of Workflows

Diagram 1: Structural Validation Logic Flow

This diagram illustrates the decision-making process for validating the crystal structure.

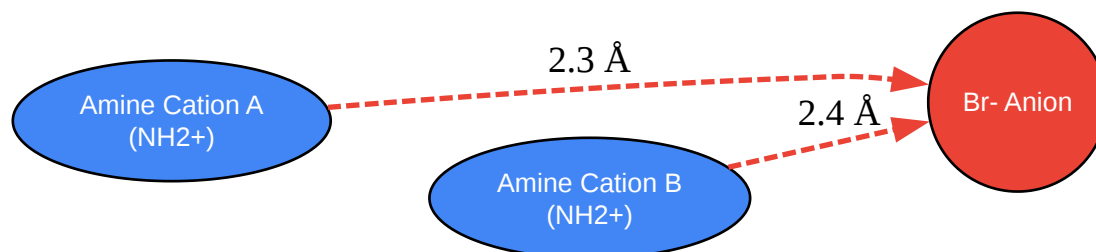


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Caption: Decision tree for validating the salt state and structural quality of N-CPCH·HBr.

Diagram 2: Hydrogen Bonding Topology

A schematic representation of the expected packing forces.



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Caption: Schematic of the charge-assisted hydrogen bonding bridge (N-H...Br...H-N) typical in this lattice.

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